

solubility of 3-Chloro-3-methylheptane in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-3-methylheptane

Cat. No.: B8732670

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **3-Chloro-3-methylheptane** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-chloro-3-methylheptane**, a tertiary alkyl halide. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical principles governing its dissolution in various organic solvents. We explore the interplay of intermolecular forces, molecular structure, and solvent properties that dictate solubility. While specific quantitative solubility data for this compound is sparse in published literature, this guide establishes a predictive framework based on established chemical principles. Furthermore, a detailed, step-by-step experimental protocol for the precise determination of its solubility using a dynamic method coupled with gas chromatography is presented, offering a robust system for empirical validation.

Introduction to 3-Chloro-3-methylheptane: Physicochemical Profile

3-Chloro-3-methylheptane (CAS No. 5272-02-6) is a halogenated alkane with a molecular formula of C₈H₁₇Cl.[1] As a tertiary alkyl halide, the chlorine atom is bonded to a tertiary carbon, which is directly attached to three other carbon atoms.[2] This structural arrangement significantly influences its reactivity and physical properties. The molecule consists of a seven-

carbon heptane chain with a chlorine atom and a methyl group both attached to the third carbon.

The physical and chemical properties of a solute are the primary determinants of its solubility profile. The key properties of **3-chloro-3-methylheptane** are summarized below.

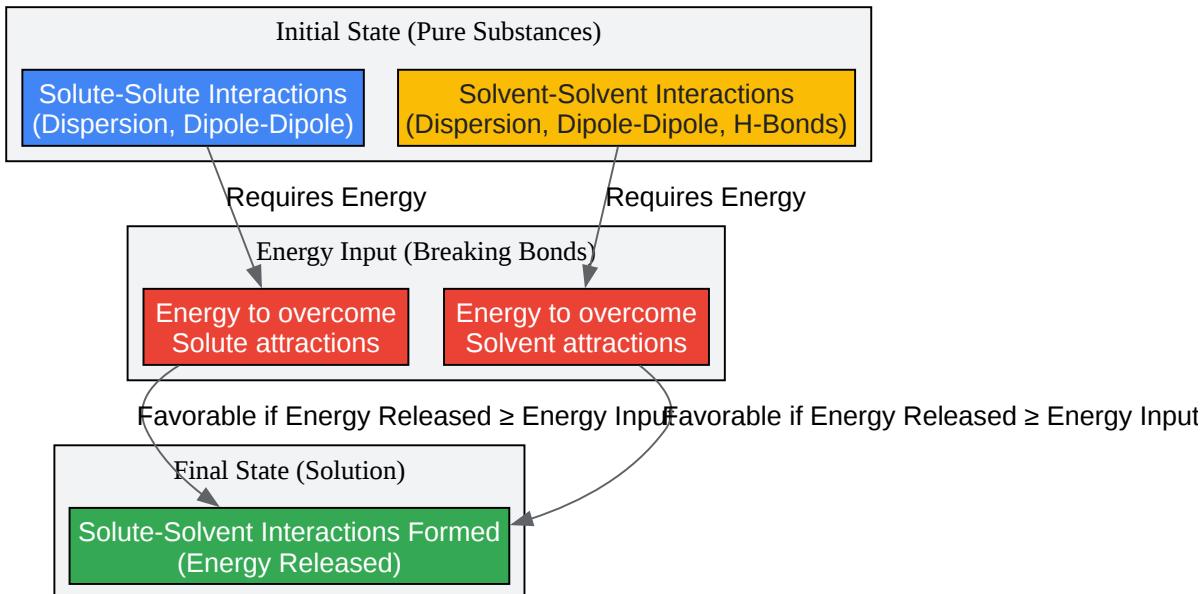
Table 1: Physicochemical Properties of **3-Chloro-3-methylheptane**

Property	Value	Source
CAS Number	5272-02-6	[1]
Molecular Formula	C8H17Cl	[1] [3]
Molecular Weight	148.67 g/mol	[1] [3]
Boiling Point	163.9 °C at 760 mmHg	[1]
Density	0.864 g/cm ³	[1]
LogP (Octanol-Water Partition)	3.58	[1]
Classification	Tertiary Alkyl Halide	[2] [4]

The molecule's structure features a polar carbon-chlorine bond due to the higher electronegativity of chlorine compared to carbon.[\[4\]](#)[\[5\]](#) This creates a dipole moment, imparting some polar character to the molecule. However, this is counterbalanced by the large, nonpolar seven-carbon alkyl chain, which is hydrophobic. The high LogP value indicates a strong preference for nonpolar environments over aqueous ones.

Caption: Molecular Structure of **3-Chloro-3-methylheptane**.

Theoretical Principles of Solubility


The solubility of a substance is governed by the fundamental thermodynamic principle "like dissolves like".[\[6\]](#) This means that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process can be understood as an energy balance: energy is required to break the solute-solute and solvent-solvent interactions, and energy is released when new solute-solvent interactions are formed.[\[2\]](#)[\[7\]](#)

For **3-chloro-3-methylheptane**, the key intermolecular forces at play are:

- London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. As a molecule with 8 carbon atoms and a relatively large chlorine atom, **3-chloro-3-methylheptane** has a significant surface area, leading to substantial London dispersion forces.[\[4\]](#)
- Dipole-Dipole Interactions: The polar C-Cl bond creates a permanent molecular dipole, allowing it to engage in dipole-dipole interactions with polar solvent molecules.[\[2\]](#)[\[5\]](#)

Alkyl halides are generally soluble in organic solvents because the energy required to break the van der Waals forces (both dispersion and dipole-dipole) within the pure alkyl halide and the solvent is comparable to the energy released when new van der Waals forces are formed between the alkyl halide and solvent molecules.[\[6\]](#)[\[8\]](#)

Conversely, the solubility in water is very low.[\[7\]](#)[\[9\]](#) This is because significant energy is required to overcome the strong hydrogen bonds between water molecules, and the new interactions formed between the large, nonpolar alkyl part of the haloalkane and water are not strong enough to compensate for this energy cost.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Energetic considerations in the dissolution process.

Predicted Solubility Profile in Organic Solvents

Based on the principles of intermolecular forces, we can predict the solubility of **3-chloro-3-methylheptane** across different classes of organic solvents.

Table 2: Predicted Solubility of **3-Chloro-3-methylheptane** in Common Organic Solvents

Solvent Class	Example Solvents	Dominant Intermolecular Forces	Predicted Solubility	Rationale
Nonpolar	Hexane, Heptane, Toluene, Carbon Tetrachloride	London Dispersion	High	The primary forces in both solute and solvent are London dispersion forces. The energy balance is highly favorable as the interactions being broken and formed are of a similar type and magnitude. [6]
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Dichloromethane , Ethyl Acetate	London Dispersion, Dipole-Dipole	High	These solvents have both dispersion forces and dipole-dipole interactions, matching the forces present in 3-chloro-3-methylheptane. This strong correspondence of interaction types leads to good miscibility. [10]

Polar Protic	Methanol,	London Dispersion,	Moderate to Low
	Ethanol, Acetic Acid	Dipole-Dipole, Hydrogen Bonding	

While these solvents can interact via dispersion and dipole-dipole forces, their dominant characteristic is strong hydrogen bonding. Dissolving the solute disrupts this H-bond network, which is energetically costly. Solubility will decrease as the solvent's polarity and hydrogen-bonding capacity increase.^{[7][9]}

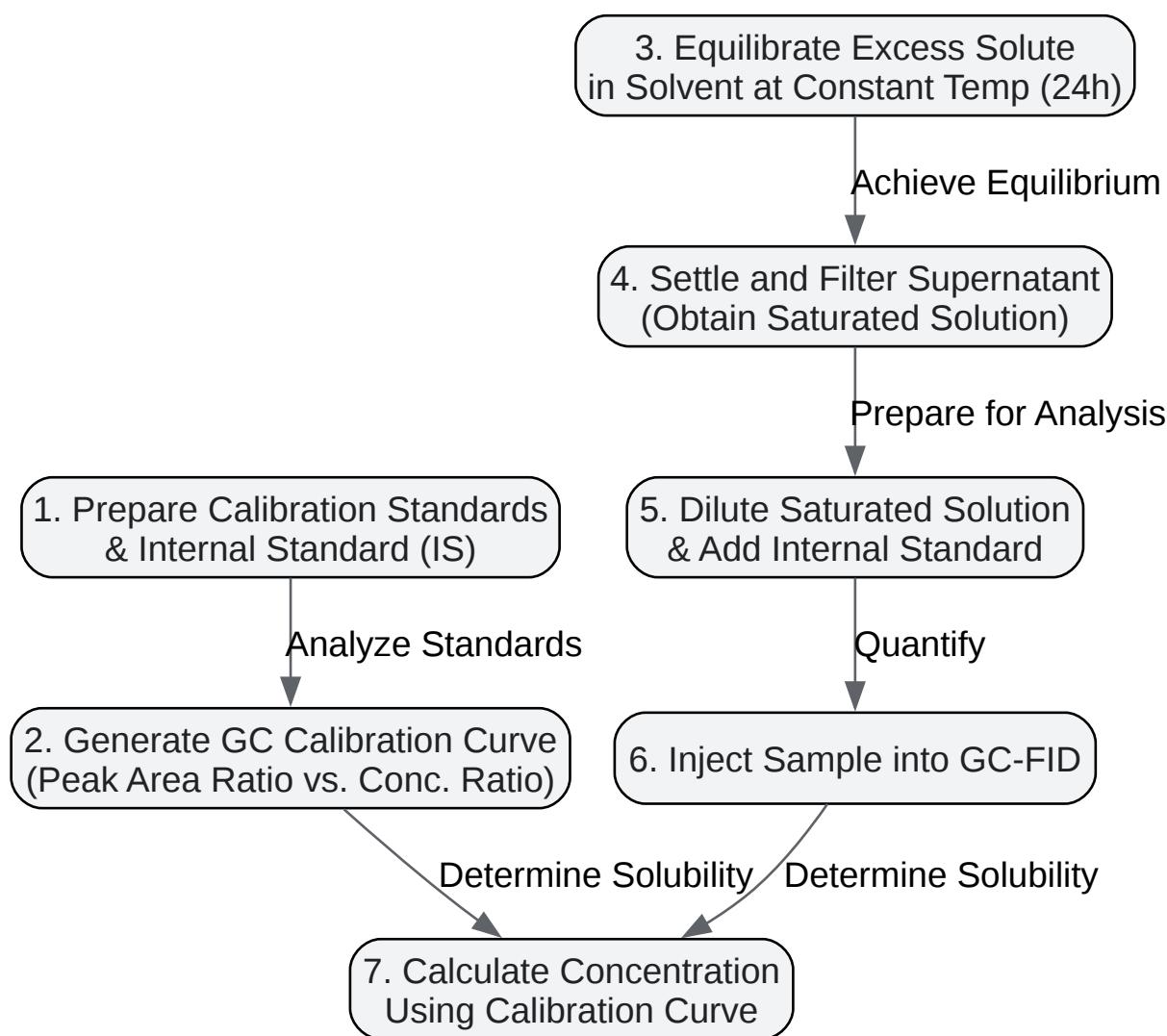
Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. A dynamic method, which produces more accurate measurements than static methods, is recommended for halogenated alkanes.^[11] The following protocol outlines a robust procedure for determining the solubility of **3-chloro-3-methylheptane**.

Protocol: Dynamic Solubility Determination by Gas Chromatography (GC)

This protocol is designed to establish a saturated solution at a controlled temperature and then quantify the solute concentration.

Materials and Equipment:


- **3-Chloro-3-methylheptane** (solute)
- Selected organic solvent (e.g., hexane, THF, ethanol)
- Analytical balance
- Jacketed glass vessel with temperature control (water bath)
- Magnetic stirrer and stir bars
- Syringes and 0.22 μm syringe filters
- Volumetric flasks and pipettes
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., DB-5 or similar)
- Internal standard (e.g., a non-interfering higher or lower alkane like octane or dodecane)

Methodology:

- Preparation of Internal Standard Stock Solution:
 - Accurately weigh a known amount of the internal standard (e.g., dodecane) and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration. This is crucial for accurate quantification.
- Preparation of Calibration Standards:
 - Create a series of five calibration standards by accurately weighing different amounts of **3-chloro-3-methylheptane** into volumetric flasks.
 - Add a constant, known volume of the internal standard stock solution to each flask.
 - Dilute to the mark with the solvent. This creates standards with varying solute-to-internal-standard concentration ratios.

- GC Calibration:
 - Inject each calibration standard into the GC-FID.
 - Record the peak areas for both **3-chloro-3-methylheptane** and the internal standard.
 - Construct a calibration curve by plotting the ratio of (Peak Area of Solute / Peak Area of Internal Standard) against the ratio of (Concentration of Solute / Concentration of Internal Standard). The curve should be linear ($R^2 > 0.995$).
- Equilibration of Saturated Solution:
 - Place a known volume of the solvent in the jacketed glass vessel maintained at a constant temperature (e.g., 25 °C).
 - Add an excess of **3-chloro-3-methylheptane** to the solvent while stirring. "Excess" means adding solute until a separate, undissolved phase is clearly visible.
 - Allow the mixture to stir for at least 24 hours to ensure equilibrium is reached.
- Sample Preparation and Analysis:
 - After equilibration, stop the stirring and allow the undissolved solute to settle for at least 2 hours.
 - Carefully draw a sample from the clear, supernatant (saturated) solution using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter into a vial to remove any undissolved micro-droplets.
 - Accurately dilute a known volume of the filtered saturated solution with the solvent in a volumetric flask. Add the same amount of internal standard as used in the calibration standards.
 - Inject the prepared sample into the GC-FID and record the peak areas.
- Calculation of Solubility:

- Calculate the peak area ratio for the unknown sample.
- Using the linear equation from the calibration curve, determine the concentration ratio of the sample.
- Knowing the concentration of the internal standard and the dilution factor, calculate the original concentration of **3-chloro-3-methylheptane** in the saturated solution. This value represents its solubility in g/L or mol/L at the specified temperature.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

3-Chloro-3-methylheptane, a tertiary alkyl halide, exhibits solubility behavior that is highly predictable based on the principle of "like dissolves like". Its molecular structure, featuring a large nonpolar alkyl component and a moderately polar C-Cl bond, dictates a high affinity for nonpolar and polar aprotic organic solvents. In these solvents, dissolution is driven by favorable van der Waals interactions. Conversely, its solubility is expected to be limited in highly polar, protic solvents due to the energetic cost of disrupting the solvent's hydrogen-bonding network. For applications requiring precise solubility values, the detailed GC-based experimental protocol provided in this guide offers a reliable and accurate method for empirical determination.

References

- Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. [\[Link\]](#)
- Chemsoc. (2025). **3-chloro-3-methylheptane** | CAS#:5272-02-6. [\[Link\]](#)
- Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **3-Chloro-3-methylheptane**.
- University of Calgary. (n.d.). Alkyl Halides. [\[Link\]](#)
- Request PDF. (n.d.).
- The Fact Factor. (2020). Physical Properties of Alkyl Halides. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 3-Chloro-3-methylhexane.
- Quora. (2017). Why do haloalkanes dissolve in organic solvents?. [\[Link\]](#)
- Sajha Notes. (2021). Haloalkane | NEB Grade 12 Notes | Organic Chemistry. [\[Link\]](#)
- Course Hero. (n.d.).
- Reddit. (2024). alkyl halides solubility. [\[Link\]](#)
- Solubility of Things. (n.d.). 3-Chloroheptane. [\[Link\]](#)
- Quora. (2017). Why are alkyl halides used as solvents for relatively non-polar organic compounds?. [\[Link\]](#)
- CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. [\[Link\]](#)
- Chemistry LibreTexts. (2015). 6.1: Physical Properties of Haloalkanes. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-chloro-3-methylheptane | CAS#:5272-02-6 | Chemsoc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Chloro-3-methylheptane | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thefactfactor.com [thefactfactor.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 3-Chloro-3-methylheptane in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8732670#solubility-of-3-chloro-3-methylheptane-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com